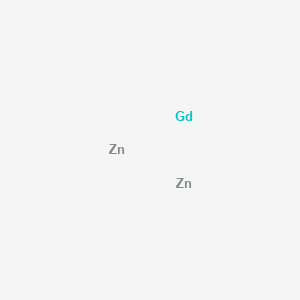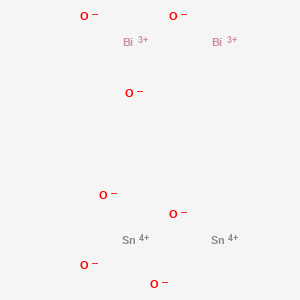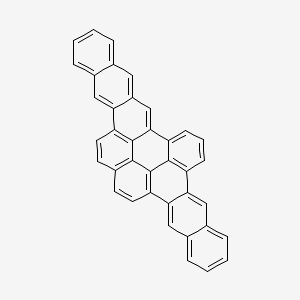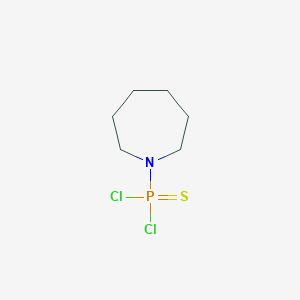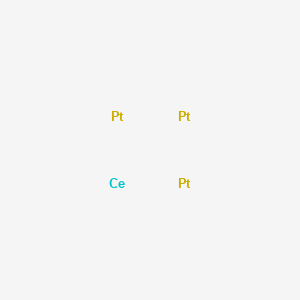
Benzyl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl cyclohexylcarbamate is an organic compound with the molecular formula C14H19NO2 . It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group, and the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing this compound involves the reaction of benzyl chloroformate with cyclohexylamine.
Carbamoylation: Another method involves the carbamoylation of cyclohexylamine using benzyl isocyanate.
Industrial Production Methods:
Phosgene Method: Industrially, this compound can be produced by reacting benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with cyclohexylamine. This method is efficient and yields high-purity products.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylamine and benzyl alcohol.
Substitution: Benzyl halides or benzylamines.
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug formulations due to its stability and ease of removal.
Industry:
Wirkmechanismus
Benzyl cyclohexylcarbamate exerts its effects primarily through the formation and cleavage of the carbamate bond. In biological systems, enzymes such as esterases can hydrolyze the carbamate bond, releasing the active amine and alcohol. This mechanism is utilized in prodrug design, where the compound serves as a carrier for the active drug, which is released upon enzymatic cleavage .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar in structure but lacks the cyclohexyl group.
Cyclohexyl carbamate: Similar in structure but lacks the benzyl group.
Benzyl N-cyclohexylcarbamate: A closely related compound with similar properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
7107-58-6 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
benzyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C14H19NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
InChI-Schlüssel |
KUYRDAWXIBUVCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)


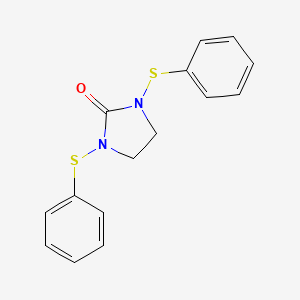
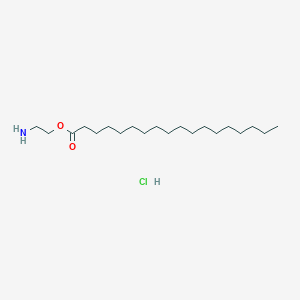
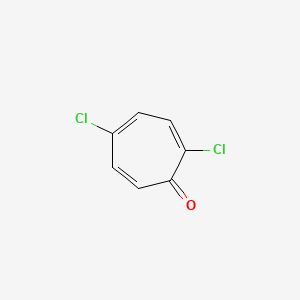
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)
